molecular formula C8H6N2O2 B1291433 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS No. 479553-01-0

1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid

Cat. No. B1291433
M. Wt: 162.15 g/mol
InChI Key: HPPPHDPVSYYWCH-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic compound that is part of a broader class of pyrrolopyridines. These compounds are characterized by a fused pyrrole and pyridine ring system, which is a common structural motif in many pharmacologically active molecules. The presence of the carboxylic acid group at the 4-position on the pyridine ring is a functional handle that can be used for further chemical modifications .

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives can be achieved through various synthetic routes. For instance, a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids was synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, which in turn was obtained by reacting carbethoxyacetamidine with bromoacetone or chloroacetaldehyde . Another synthetic approach involves the three-component condensation of 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid, where the labile intermediate 3-aminopyrrole derivative is generated in situ .

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives is characterized by the fused ring system, which can adopt different tautomeric forms, such as the 1H- and 2H-isomers. The structural diversity of these compounds is further enriched by the variety of substituents that can be introduced at different positions on the rings .

Chemical Reactions Analysis

Pyrrolopyridine derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For example, the carboxylic acid group can be converted into acid chlorides, which can then react with amines to form amides . Additionally, the pyrrolopyridine core can be functionalized through reactions such as oxidation, reduction, oximation, and cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure. The presence of the carboxylic acid group contributes to the compound's acidity and its ability to form hydrogen bonds, which can affect its solubility and crystallization behavior. The fused ring system can also impact the compound's electronic properties and its interaction with biological targets .

Case Studies

In the context of biomedical applications, pyrrolopyridine derivatives have been explored for their potential as therapeutic agents. For instance, 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives have been studied as selective agonists for the human peroxisome proliferator-activated receptor alpha (hPPARα), which is a target for the treatment of dyslipidemia. Structure-activity relationship (SAR) studies have revealed the importance of steric bulkiness and the positioning of substituents for agonistic activity . Another compound from this class demonstrated antibacterial activity in vitro, highlighting the potential for these molecules in antibiotic development .

Scientific Research Applications

Synthesis and Chemical Properties

1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid and its derivatives have been explored in various synthetic routes and chemical properties studies. Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, leading to compounds with antibacterial activity (Toja et al., 1986). Brodrick and Wibberley (1975) developed a method for condensing 1-alkyl- and 1-aryl-2-amino-4-cyanopyrroles with various compounds to yield 1H-pyrrolo[2,3-b]pyridines (Brodrick & Wibberley, 1975).

Functionalization and Applications

Functionalization of 1H-pyrrolo[2,3-b]pyridine derivatives has been extensively studied for their potential in creating agrochemicals and functional materials. Minakata et al. (1992) explored the introduction of amino groups onto the 6-position of 7-azaindole, leading to the formation of multidentate agents and podant-type compounds (Minakata et al., 1992). Similarly, Suresh et al. (2013) described palladium-catalyzed decarboxylative Suzuki and Heck couplings of azaindole-2-carboxylic acids to synthesize aryl/alkenyl-1H-pyrrolo[2,3-b]pyridines (Suresh et al., 2013).

Biological Activity

Certain derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated for their biological activities. For instance, Muchowski et al. (1985) synthesized 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and explored their potential antiinflammatory and analgesic activities (Muchowski et al., 1985). Additionally, Vadukoot et al. (2020) reported on the synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as selective and potent phosphodiesterase 4B (PDE4B) inhibitors, highlighting their potential in treating CNS diseases (Vadukoot et al., 2020).

properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPPHDPVSYYWCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=CC(=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625964
Record name 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid

CAS RN

479553-01-0
Record name 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
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Synthesis routes and methods I

Procedure details

A mixture of 1-acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (1.80 g, 11.10 mmol), 2 M aqueous sodium hydroxide solution (25 mL) and ethanol (25 mL) was stirred at 90° C. for 16 hr. The reaction mixture was neutralized with hydrochloric acid and diluted with water. The precipitate was collected by filtration, and washed with water and diethyl ether to give the title compound (1.51 g, yield 84%) as pale-yellow crystals.
Quantity
1.8 g
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25 mL
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25 mL
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Yield
84%

Synthesis routes and methods II

Procedure details

A solution of 1H-pyrrolo[2,3-b]pyridine-4 carboxylic acid, methyl ester [1.8 g, Reference Example 19(c)] in methanol (60 mL) was treated with sodium hydroxide solution (25 mL, 2N) and the mixture was stirred at room temperature for 2 hours then evaporated. The residue was treated with water (50 mL) and the pH of the mixture was adjusted to 34 by addition of hydrochloric acid. The resulting yellow solid was filtered, then washed well with water and then dried to give the title compound (1.1 g) as a yellow solid.
Quantity
1.8 g
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25 mL
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60 mL
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Synthesis routes and methods III

Procedure details

In a 10 ml round-bottomed flask, dissolve 200 mg of [4-(5-carboxy-1H-benzimidazol-2-yl)-9H-fluoren-9(R,S)-yl]amide of 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, obtained in Example 206, in 2.5 ml of dimethylformamide, then add successively 100 μl of N,N-dimethylethylenediamine, 79 mg of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 28 mg of 1-hydroxybenzotriazole (HOBT), and then stir for 20 hours at room temperature. Bring the dimethylformamide to dryness, add water, and drain the precipitate that formed and then wash with water and then with a 10% saturated solution of sodium hydrogen carbonate and, finally, with water. The crude solid obtained is dried and then purified by flash chromatography on silica gel (40-63 μm), eluting with a mixture of dichloromethane and ammonia as a 7N solution in methanol (95/5 then 9/1 by volume). After formation of a paste with diisopropyl ether, in this way we obtain 103 mg of 4-[5-(2-dimethylaminoethyl)aminocarbonyl-1H-benzimidazol-2-yl)-9H-fluoren-9(R,S)-yl]amide of 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, in the form of an off-white powder with the following characteristics:
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79 mg
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28 mg
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Name
[4-(5-carboxy-1H-benzimidazol-2-yl)-9H-fluoren-9(R,S)-yl]amide
Quantity
200 mg
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0 (± 1) mol
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2.5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid
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1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid
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1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid
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Citations

For This Compound
5
Citations
S Bala, K vali Yellamanda, A Kadari… - Bioorganic …, 2021 - Elsevier
Methionine aminopeptidases (MetAPs) are an important class of enzymes that work co-translationally for the removal of initiator methionine. Chemical inhibition or gene knockdown is …
Number of citations: 3 www.sciencedirect.com
C Bengtsson, S Blaho, DB Saitton, K Brickmann… - Bioorganic & medicinal …, 2011 - Elsevier
Inhibition of acetyl-CoA carboxylases has the potential for modulating long chain fatty acid biosynthesis and mitochondrial fatty acid oxidation. Hybridization of weak inhibitors of ACC2 …
Number of citations: 34 www.sciencedirect.com
F Vallée, C Carrez, F Pilorge, A Dupuy… - Journal of medicinal …, 2011 - ACS Publications
A novel class of heat shock protein 90 (Hsp90) inhibitors was developed after a low throughput screen (LTS) of a focused library containing approximately 21K compounds selected by …
Number of citations: 49 pubs.acs.org
R Mikyskova, O Sapeg, M Psotka… - Molecular …, 2023 - spandidos-publications.com
Signal transducer and activator of transcription 3 (STAT3) signalling serves an important role in carcinogenesis and cellular senescence, and its inhibition in tumour cells represents an …
Number of citations: 1 www.spandidos-publications.com
B Lagu, X Wu, S Kulkarni, R Paul… - Journal of medicinal …, 2022 - ACS Publications
CD38 is one of the major nicotinamide adenine dinucleotide (NAD + )- and nicotinamide adenine dinucleotide phosphate (NADP + )-consuming enzymes in mammals. NAD + , NADP + …
Number of citations: 5 pubs.acs.org

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